molecular formula C9H11BrN2O2 B1450360 N,N-Dimethyl 5-bromo-2-nitrobenzylamine CAS No. 1400644-49-6

N,N-Dimethyl 5-bromo-2-nitrobenzylamine

Cat. No. B1450360
CAS RN: 1400644-49-6
M. Wt: 259.1 g/mol
InChI Key: LAWYJGKVKWMGIV-UHFFFAOYSA-N
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Description

N,N-Dimethyl 5-bromo-2-nitrobenzylamine is a research chemical used for organic synthesis and other chemical processes . It has a molecular weight of 259.1 and a molecular formula of C9H11BrN2O2 .


Molecular Structure Analysis

The molecular structure of N,N-Dimethyl 5-bromo-2-nitrobenzylamine can be represented by the SMILES notation: CN©CC1=C(C=CC(=C1)Br)N+[O-] . This indicates that the molecule contains a benzene ring with bromine (Br) and nitro (NO2) substituents, and a dimethylamino (N(CH3)2) group attached to the benzene ring via a methylene (CH2) bridge .


Physical And Chemical Properties Analysis

N,N-Dimethyl 5-bromo-2-nitrobenzylamine has a molecular weight of 259.1 . Other physical and chemical properties like melting point, boiling point, and solubility were not found in the retrieved data.

Scientific Research Applications

Applications in Organic Synthesis and Chemical Analysis

Synthetic Intermediates in Organic Chemistry N,N-Dimethyl 5-bromo-2-nitrobenzylamine is recognized as an essential intermediate for organic synthesis, extensively applied in various fields such as medicine, pesticides, and chemical industries. This compound is valued for its role in facilitating diverse chemical reactions, contributing to the development and production of a wide range of chemical products. The process of synthesizing this compound involves the use of methylene chloride as a reaction solvent and dimethylamine hydrochloride as auxiliary materials. The reaction process is known for its efficiency, yielding a high product output, and is characterized by its low production cost, straightforward operation, short reaction time, and eco-friendly nature (Wang Ling-ya, 2015).

Biochemical Research and Protein Modification In biochemical research, derivatives of N,N-Dimethyl 5-bromo-2-nitrobenzylamine, such as dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium salts, are utilized for protein modification. These salts are water-soluble and selectively modify amino acids like tryptophan and cysteine in aqueous solutions, making them valuable tools for studying protein structures and functions. The stability of these salts in certain pH conditions and their reactivity with amino acids facilitate the modification of proteins, aiding in biochemical and molecular biology research (H. Horton & W. Tucker, 1970).

properties

IUPAC Name

1-(5-bromo-2-nitrophenyl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c1-11(2)6-7-5-8(10)3-4-9(7)12(13)14/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWYJGKVKWMGIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC(=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901233035
Record name Benzenemethanamine, 5-bromo-N,N-dimethyl-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901233035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl 5-bromo-2-nitrobenzylamine

CAS RN

1400644-49-6
Record name Benzenemethanamine, 5-bromo-N,N-dimethyl-2-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1400644-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, 5-bromo-N,N-dimethyl-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901233035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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